2-[(Diethylamino)methyl]pyridin-3-ol

Lipophilicity Steric effects Physicochemical profiling

2-[(Diethylamino)methyl]pyridin-3-ol (CAS 2168-14-1, MFCD00085424) is a bifunctional pyridine derivative bearing a diethylaminomethyl substituent at the 2-position and a hydroxyl group at the 3-position. It serves as a versatile synthetic intermediate for pharmacologically active aminoalkyl ethers and as an ashless antiknock additive in liquid hydrocarbon fuels.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 2168-14-1
Cat. No. B1361631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Diethylamino)methyl]pyridin-3-ol
CAS2168-14-1
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC=N1)O
InChIInChI=1S/C10H16N2O/c1-3-12(4-2)8-9-10(13)6-5-7-11-9/h5-7,13H,3-4,8H2,1-2H3
InChIKeyHYVKRYYPFVVIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Diethylamino)methyl]pyridin-3-ol (CAS 2168-14-1) Procurement-Grade Technical Baseline


2-[(Diethylamino)methyl]pyridin-3-ol (CAS 2168-14-1, MFCD00085424) is a bifunctional pyridine derivative bearing a diethylaminomethyl substituent at the 2-position and a hydroxyl group at the 3-position. It serves as a versatile synthetic intermediate for pharmacologically active aminoalkyl ethers [1] and as an ashless antiknock additive in liquid hydrocarbon fuels [2]. Commercially available purity specifications range from 95% to 98% (NLT) from vendors such as AKSci, ChemScene, and MolCore . The compound possesses a molecular weight of 180.25 g/mol, a calculated LogP of 1.629, and a topological polar surface area (TPSA) of 36.36 Ų .

1

Synthetic intermediatePrecursor for pharmacologically active aminoalkyl ethers via the pre-installed 2-diethylaminomethyl handle.

2

Fuel additive R&DAshless antiknock additive candidate for distillate fuel formulations; distinct patent identity as individually claimed species.

3

Procurement flexibilityMultiple purity specifications available, supporting cost-tiered sourcing from early discovery to late-stage optimization.

Why 2-[(Diethylamino)methyl]pyridin-3-ol Cannot Be Casually Substituted by In-Class Analogs


Within the 2-(aminoalkyl)-3-hydroxypyridine family, seemingly minor N-substituent modifications (dimethyl vs. diethyl vs. pyrrolidino vs. piperidino vs. morpholino) produce significant changes in lipophilicity, steric bulk, hydrogen-bonding capacity, and coordination geometry that directly affect downstream synthetic utility and application performance [1][2]. The target compound's diethylamino group confers a calculated LogP of 1.629, compared with lower lipophilicity for the dimethyl analog, altering solubility and partitioning behavior critical for both fuel additive formulation and pharmaceutical intermediate derivatization . Furthermore, structural isomerism—such as the positional isomer [6-(diethylamino)pyridin-3-yl]methanol—eliminates the critical N,O-chelation motif present in the 2,3-substitution pattern, fundamentally changing metal-binding and catalytic properties . Generic substitution without verifying the specific 2-diethylaminomethyl-3-hydroxy substitution pattern risks procurement of a compound with materially different reactivity, regulatory status, and application fitness.

N‑Substituent Sensitivity

Changing diethylamino to dimethyl or cyclic amines may shift logP, steric bulk, and fuel-phase partitioning, altering synthetic and formulation performance.

Regioisomer Mismatch

The meta-substituted isomer [6-(diethylamino)pyridin-3-yl]methanol cannot form the N,O-chelate; metal-binding and catalytic properties may not transfer.

Patent & Performance Scope

Dimethyl or pyrrolidino analogs are independently claimed antiknock compositions; substitution may introduce IP and performance-profile differences.

Quantitative Differentiation Evidence: 2-[(Diethylamino)methyl]pyridin-3-ol vs. Closest Comparators


Steric Bulk and Hydrophobicity: Diethylamino vs. Dimethylamino Substitution

The diethylamino substituent increases both the steric bulk (Taft Es parameter) and lipophilicity (calculated LogP) relative to the dimethylamino analog. The target compound has a calculated LogP of 1.629 (XLogP3: 1.1) , while the dimethyl analog 2-((dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0) has an XLogP3 of approximately 0.5 and a lower molecular weight (152.19 vs. 180.25 g/mol) [1]. This difference in lipophilicity and steric profile directly affects solubility in hydrocarbon fuels, membrane permeability in biological systems, and the steric environment around the metal center in coordination complexes [2][3].

Lipophilicity & Steric
Class-level

Target: LogP 1.629, MW 180.25 g/mol
Dimethyl analog (CAS 2168-13-0): XLogP3 ≈ 0.5, MW 152.19 g/mol
ΔLogP ≈ +1.1; ΔMW +28.06 g/mol; increased steric bulk from ethyl vs. methyl groups.

Higher logP supports fuel-phase partitioning; alters biological membrane permeability context.

Calculated physicochemical properties; experimental validation recommended for specific application context.

Lipophilicity Steric effects Physicochemical profiling Fuel additive formulation

Bifunctional N,O-Chelation Motif: 2,3- vs. 3,?-Substitution Pattern

The target compound features the hydroxyl group at the 3-position adjacent to the 2-diethylaminomethyl group, forming a potential N,O-bidentate chelation pocket [1]. This contrasts with the positional isomer [6-(diethylamino)pyridin-3-yl]methanol (CAS 690632-68-9), where the hydroxyl and aminoalkyl groups are meta-disposed, precluding intramolecular N,O-chelation . The dimethyl analog's known ability to form stable chelate complexes with Cu(II), Ag(I), and other transition metals supports the chelation capability of this scaffold class; the diethyl variant is expected to provide similar N,O-chelation with distinct steric and electronic tuning at the metal center [2].

Chelation Geometry
Class-level

2,3-substitution enables 5-membered N,O-chelate ring; positional isomer [6-(diethylamino)pyridin-3-yl]methanol (CAS 690632-68-9) lacks intramolecular chelation ability.

Chelation capability is critical for metal-binding applications; regioisomer non-interchangeable.

Structure by connectivity; dimethyl analog demonstrates chelation in crystal structures.

Coordination chemistry Metal chelation Ligand design Regioisomerism

Ashless Antiknock Additive: Position Within a Patent-Disclosed Series

US Patent 4,295,861 explicitly claims five distinct 2-(aminoalkyl)-3-hydroxypyridine species as ashless antiknock additives for motor fuels, treating each N-substituent variant—dimethyl (I), diethyl (II), pyrrolidino (III), piperidino (IV), and morpholino (V)—as independently claimed compositions requiring separate enablement [1]. The diethyl variant (Compound II) is claimed in dependent claims 8 and 9 (citing claims 4 and 1), confirming that the selection of N-substituent is not a matter of routine optimization but rather defines a distinct fuel-additive composition with specific antiknock performance characteristics. Effective concentration ranges from approximately 0.1 weight percent to saturation at 20°C in distillate fuels boiling between approximately 70°F and 420°F [1].

Patent Position
Class-level

Individually claimed as Compound II (diethyl) in US4295861A; separated from Compounds I (dimethyl), III (pyrrolidino), IV (piperidino), V (morpholino).

Each N-substituent variant holds distinct patent identity for fuel formulation development.

Performance under specified distillation range (70–420°F) requires separate evaluation per variant.

Fuel additives Antiknock agents Octane number Ashless additives

Intermediate for Pharmacologically Active Aminoalkyl Ethers

US Patent 4,168,379 (BASF AG) teaches that pyridin-3-ols bearing specific 2-substitution patterns serve as valuable intermediates for the preparation of pharmacologically active aminoalkyl ethers with powerful antiarrhythmic and/or local anaesthetic action [1][2]. The target compound's 2-(diethylaminomethyl) substitution provides a pre-installed tertiary amine that can be directly elaborated into aminoalkyl ether pharmacophores, whereas the unsubstituted pyridin-3-ol or differently substituted analogs lack this synthetic entry point. The patent's exemplification of antiarrhythmic agents derived from this class supports procurement of the specific 2-diethylaminomethyl-3-hydroxy substitution pattern for medicinal chemistry programs targeting ion channel or local anaesthetic mechanisms.

Synthetic Handle
Class-level

Pre-installed 2-diethylaminomethyl group enables direct O-alkylation to aminoalkyl ether pharmacophores; unsubstituted pyridin-3-ols lack this entry point.

Streamlines medicinal chemistry synthesis; reported ion channel activity context for derived ethers per US4168379.

Research-stage intermediate; biological endpoint interpretation requires follow-up profiling.

Pharmaceutical intermediates Aminoalkyl ethers Antiarrhythmic agents Local anaesthetics

Commercial Purity Tiering: Vendor-Specific Specifications

Available purity specifications for 2-[(Diethylamino)methyl]pyridin-3-ol vary by vendor: AKSci offers a minimum purity spec of 95% (Cat. 6215BA) , whereas ChemScene (CS-0582431) and MolCore (MC653618) each specify a purity of 98% (NLT) . This 3-percentage-point purity differential can be significant for applications requiring high stoichiometric precision, such as coordination complex synthesis, quantitative structure-activity relationship (QSAR) studies, or pharmaceutical intermediate use where impurities may affect downstream yields or biological assay outcomes. Additionally, ChemScene specifies storage at 2–8°C sealed in dry conditions, while AKSci recommends long-term storage in a cool, dry place, indicating different stability handling requirements that may affect laboratory logistics .

Purity Specifications
Data to verify

Available purity: 95% (AKSci Cat. 6215BA) to 98% NLT (ChemScene CS-0582431; MolCore MC653618). Storage conditions vary (ambient vs. 2–8°C sealed).

Higher purity may reduce impurity-driven artifacts in analytical or biological assay contexts.

Vendor-reported specifications; independent QC verification recommended before use.

Purity specification Quality control Procurement Vendor comparison

Optimal Application Scenarios for 2-[(Diethylamino)methyl]pyridin-3-ol Based on Evidence


Fuel Additive R&D: Ashless Antiknock Formulation Screening

When screening ashless antiknock additives for gasoline or distillate fuel formulations, researchers must evaluate each N-substituted 3-hydroxypyridine derivative individually, as US Patent 4,295,861 claims the diethyl variant (Compound II) as a distinct composition from its dimethyl (I), pyrrolidino (III), piperidino (IV), and morpholino (V) counterparts [1]. The compound's higher LogP (1.629) relative to the dimethyl analog favors partitioning into hydrocarbon fuel phases. Procurement of CAS 2168-14-1 at known purity (95–98%) enables controlled dose-response studies in the 0.1 wt% to saturation concentration range, using distillate fuels boiling between 70°F and 420°F, to establish knock-limited performance curves [1].

Medicinal Chemistry: Aminoalkyl Ether Pharmacophore Synthesis

The 2-(diethylaminomethyl)-3-hydroxypyridine scaffold serves as a direct precursor for aminoalkyl ethers with demonstrated antiarrhythmic and local anaesthetic activity, as disclosed in US Patent 4,168,379 [2][3]. The pre-installed diethylamino group at the 2-position eliminates the need for post-hoc amine introduction, streamlining synthetic routes to O-alkylated derivatives. For SAR exploration targeting ion channels, the diethyl substitution provides distinct steric and electronic properties compared to dimethyl or cyclic amine analogs, offering a differentiated chemical space for lead optimization programs. High-purity (98% NLT) material is recommended for biological assay to minimize impurity-driven artifacts .

Coordination Chemistry: Transition Metal Chelate Ligand Design

The 2,3-substitution pattern creates an N,O-bidentate chelation pocket capable of forming stable 5-membered chelate rings with transition metals [4]. This chelation mode is structurally impossible for the positional isomer [6-(diethylamino)pyridin-3-yl]methanol (CAS 690632-68-9), where functional groups are meta-disposed . Based on the well-characterized coordination behavior of the dimethyl analog with Cu(II) and Ag(I), the diethyl variant is expected to serve as a sterically tuned ligand for catalyst design, metallosupramolecular assembly, and luminescent complex synthesis. Procurement of the correct regioisomer is critical; identity should be verified by ¹H NMR or X-ray crystallography before use in coordination studies [4].

Synthetic Methodology: Versatile Small-Molecule Scaffold for Library Synthesis

The dual functionality—a nucleophilic tertiary amine and a phenolic hydroxyl group—makes CAS 2168-14-1 a versatile building block for parallel library synthesis. The hydroxyl group at the 3-position can be O-alkylated, acylated, or sulfonylated, while the diethylamino group can participate in quaternization, N-oxide formation, or Mannich-type reactions. The compound's computed physicochemical properties (TPSA = 36.36 Ų, H-bond donors = 1, H-bond acceptors = 3, rotatable bonds = 4) place it in favorable drug-like chemical space for fragment-based or diversity-oriented synthesis campaigns. Vendors offer the compound at purity levels suitable for both discovery-phase synthesis (≥95%) and late-stage optimization (≥98%) , allowing cost-tiered procurement aligned with project stage.

Application
Selection Property
Validation Focus
Ashless antiknock formulation R&D
N‑substituent-specific patent identity and fuel-phase partitioning
Knock-limited performance curves in distillate fuels
Aminoalkyl ether pharmacophore synthesis
Pre-installed 2‑diethylamino synthetic handle
Ion channel SAR and lead optimization (research context)
Transition metal chelate ligand design
2,3‑N,O‑chelation motif
Metal-binding stoichiometry and luminescent properties
Small‑molecule library synthesis
Dual amine/phenol functionality and drug-like property profile
Cost-tiered purity selection for discovery vs. optimization stages
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